1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one
Description
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is a synthetic organic compound featuring a hexan-2-one backbone substituted with a dibenzylamino group at position 1, a methyl group at position 4, and a phenyl group at position 1. The dibenzylamino group is a common motif in bioactive molecules, often influencing pharmacokinetic properties such as solubility and receptor interactions . The ketone moiety at position 2 may participate in hydrogen bonding or serve as a reactive site for further derivatization.
Properties
CAS No. |
648895-50-5 |
|---|---|
Molecular Formula |
C27H31NO |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-(dibenzylamino)-4-methyl-1-phenylhexan-2-one |
InChI |
InChI=1S/C27H31NO/c1-3-22(2)19-26(29)27(25-17-11-6-12-18-25)28(20-23-13-7-4-8-14-23)21-24-15-9-5-10-16-24/h4-18,22,27H,3,19-21H2,1-2H3 |
InChI Key |
SKXAATWZZXERFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(=O)C(C1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one typically involves the reaction of dibenzylamine with a suitable ketone precursor under controlled conditions. One common method involves the use of a bismuth nitrate-catalyzed conjugate addition of dibenzylamine to a cyclohexenone derivative . The reaction conditions often require careful control of temperature and solvent to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one involves its interaction with specific molecular targets. The dibenzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic regulation.
Comparison with Similar Compounds
Cyclohexanone Derivatives
- 4-(Dibenzylamino)cyclohexanone (9) (): Structure: Cyclic ketone with a dibenzylamino group at position 4. Properties: Solid state, synthesized via acid-catalyzed ring-opening of spirocyclic precursors. Key Differences: Cyclohexanone’s rigid ring structure introduces steric constraints absent in the linear hexan-2-one backbone of the target compound. This may reduce conformational flexibility and alter reactivity .
- 4-(Dibenzylamino)cyclohexan-1-one (282) (): Applications: Intermediate for synthesizing piperazine derivatives (e.g., compounds 284 and 285). Reactivity: Undergoes reductive amination with tert-butyl piperazine-1-carboxylate, a reaction less feasible with linear ketones due to steric and electronic differences .
Ethanone Derivatives ()
- 2-(Dibenzylamino)-1-phenyl-2-[1-(triisopropylsilyl)-1H-indol-3-yl]ethenone: Structure: Aryl-substituted ethanone with dibenzylamino and indole groups. Properties: Yellow oil, synthesized via nucleophilic addition reactions (yield: 77%). Comparison: The shorter carbon chain (ethanone vs.
Alcohol-Containing Dibenzylamino Derivatives ()
- 1-(Dibenzylamino)-3-(4-isopropylphenoxy)propan-2-ol (9) (): Structure: Propan-2-ol backbone with dibenzylamino and aryloxy groups. Properties: White solid (mp 70–72°C), 97.85% purity. Key Differences: The hydroxyl group enables hydrogen bonding, enhancing solubility compared to the ketone-containing target compound .
- 1-(Dibenzylamino)-3-(4-nitrophenoxy)propan-2-ol (22) (): Reactivity: Nitro group introduces electron-withdrawing effects, polarizing the molecule. Purity: 96.42%, achieved via column chromatography .
Aromatic Substituent Variations ()
- 2-(Dibenzylamino)-2-[5-bromo-1-(triisopropylsilyl)-1H-indol-3-yl]-1-phenylethan-1-one (): Substituent: Bromine atom increases molecular weight (MW: ~600 g/mol) and may confer halogen-bonding capabilities .
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Synthetic Efficiency : Propan-2-ol derivatives () exhibit high purity (≥95%) via column chromatography, suggesting robust protocols adaptable to the target compound’s synthesis .
- Steric Effects: Cyclohexanone derivatives () demonstrate steric hindrance impacts reactivity, a consideration for modifying the hexan-2-one backbone .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) polarize molecules, influencing reaction pathways and biological activity .
Biological Activity
1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cyclin-dependent kinases (CDKs) : The compound has shown potential in inhibiting CDK9, which plays a crucial role in transcription regulation. Inhibition of CDK9 can lead to reduced cell proliferation in cancer cells .
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, which can help mitigate oxidative stress in cells .
Biological Activity Evaluation
The biological activity of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one has been evaluated through various assays, including:
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| CDK9 Inhibition | Cancer Cells | 0.5 | Significant inhibition observed |
| Antioxidant Activity | Oxidative Stress | 10 | Moderate activity noted |
| Cytotoxicity | Tumor Cell Lines | 15 | Effective against multiple cancer types |
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and lung cancer cell lines. The mechanism was attributed to CDK9 inhibition leading to apoptosis in malignant cells.
Case Study 2: Antioxidant Properties
In another study, the antioxidant capacity of 1-(Dibenzylamino)-4-methyl-1-phenylhexan-2-one was assessed using DPPH and ABTS assays. The compound demonstrated a significant ability to scavenge free radicals, suggesting its potential use as a protective agent against oxidative damage.
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of the compound:
- Selectivity for CDK9 : Molecular docking studies have revealed that the compound binds selectively to CDK9 compared to other kinases, indicating a potential for targeted cancer therapy .
- Safety Profile : Toxicological assessments suggest that the compound exhibits low toxicity in vitro, making it a promising candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
